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4,5-Octanedione

Cat. No.: B1595355
CAS No.: 5455-24-3
M. Wt: 142.2 g/mol
InChI Key: XYZAPOXYXNIBEU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,2-Diketone Chemistry

The study of 1,2-diketones, a class of organic compounds characterized by two adjacent carbonyl groups, has a rich history that has paved the way for understanding molecules like 4,5-octanedione. These structures are recognized as versatile building blocks in organic synthesis due to their ability to be readily converted into a variety of useful compounds such as 1,2,4-triazines, quinolinyls, cycloheptanes, imidazoles, oligopyridines, pyridopyrazines, and quinoxalines. researchgate.net The synthesis of 1,2-diketones has evolved significantly over the years, with numerous methods being developed. ulb.ac.beacs.org

Early methods often involved the oxidation of internal alkynes. researchgate.net More contemporary approaches have expanded to include methodologies like the palladium-catalyzed dehydrosilylation of silyl (B83357) enol ethers and various coupling reactions. acs.org The development of synthetic routes for heteroaryl 1,2-diketones has also been a focus, although literature on this specific area was initially sparse. acs.org The interaction of 1,2-diketones with primary amines was a subject of study as early as 1895, highlighting the long-standing interest in the reactivity of this functional group. rsc.org The unique reactivity of cyclic 1,2-diketones, also known as diosphenols, has been harnessed in total synthesis strategies for complex natural products. nih.gov

Contemporary Significance of this compound in Chemical Sciences

This compound, with the molecular formula C8H14O2, is a dialkyl diketone that has garnered attention in various fields of chemical science. ontosight.ai It is recognized for its role as a precursor in chemical synthesis and its applications in the flavor and fragrance industry. ontosight.ai

In synthetic chemistry, this compound and its derivatives are valuable intermediates. For instance, 2,7-dimethyl-4,5-octanedione is utilized as a building block for creating complex organic molecules, which is crucial for advancements in chemical synthesis and chemical biology. lookchem.com The general class of 1,2-diketones, to which this compound belongs, are key precursors for synthesizing a wide range of carbo- and heterocyclic compounds. ulb.ac.be

Furthermore, this compound has been investigated for its biological relevance. ontosight.ai While detailed toxicological profiles are beyond the scope of this article, its presence in biological studies points to an interest in its interactions with living systems. ontosight.ai The compound is also noted for its potential application as a flavoring agent. ontosight.aithegoodscentscompany.com

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C8H14O2 ontosight.aichemsynthesis.com
Molecular Weight 142.20 g/mol ontosight.ai
IUPAC Name Octane-4,5-dione
Synonyms Dipropyl Diketone, Bibutyryl, n-Octane-4,5-dione ontosight.ai
CAS Number 5455-24-3 parchem.com
Appearance Colorless to pale yellow liquid ontosight.ai
Odor Characteristic, fruity, slightly sweet ontosight.ai
Boiling Point 168 °C echemi.com
Density ~0.93 g/cm³ at 20°C ontosight.ai
Flash Point 56.5 °C echemi.com
Solubility Slightly soluble in water; soluble in organic solvents ontosight.ai
Refractive Index 1.41500 to 1.42100 @ 20.00 °C thegoodscentscompany.comparchem.com

Synthesis and Reactivity

Synthesis of this compound

The synthesis of 1,2-diketones, including this compound, can be achieved through various methods. A common approach involves the oxidation of the corresponding α-hydroxy ketone or diol. For example, 4,5-octanediol (B1616756) can be oxidized to this compound using reagents like potassium permanganate (B83412) under acidic or neutral conditions. Another general method for forming 1,2-diketones is the oxidation of internal alkynes. researchgate.net More advanced techniques involve electrochemical oxidative decarboxylation of malonic acid derivatives, which has been shown to produce diketones in good to excellent yields. ulb.ac.be The Claisen condensation is a classical method for synthesizing β-diketones, and variations of this reaction can be adapted for 1,2-diketone synthesis. nih.gov

Chemical Reactivity of this compound

The reactivity of this compound is primarily dictated by the two adjacent carbonyl groups. These groups make the compound susceptible to nucleophilic attack and condensation reactions. For instance, 1,2-diketones react with primary amines to form various products. rsc.org They are also key precursors in the synthesis of heterocyclic compounds like imidazoles and quinoxalines. researchgate.netwisdomlib.org The reduction of this compound, for example with sodium borohydride (B1222165) (NaBH4), yields the corresponding diol, meso-4,5-octanediol. vaia.com

Applications of this compound

The applications of this compound and its derivatives span several industries.

Role in Polymer Chemistry

Derivatives of diketones, such as 4,4,5,5-tetramethyl-2,7-octanedione (B99532), serve as important intermediates in the synthesis of materials for organic electronics, including organic semiconductors, polymer solar cells, and OLED materials. The stability and electron-accepting properties of these diketone structures make them valuable in materials science.

Use in Fragrance and Flavor Industries

This compound is used as a flavoring agent in foods due to its fruity and slightly sweet odor. ontosight.ai It is listed as FEMA No. 4533 by the Flavor and Extract Manufacturers Association. ontosight.aiparchem.com At high concentrations, it has a powerful, pungent, fatty, buttery aroma, which becomes a pleasant creamy-buttery scent upon dilution. echemi.com It has been identified as a volatile flavor compound in products like dry-cured donkey leg and green tea. mdpi.commdpi.com

Function as a Chemical Intermediate

As a chemical intermediate, this compound is a precursor in the synthesis of other chemicals, which can include pharmaceuticals and agrochemicals. ontosight.ai Its derivative, 2,7-dimethyl-4,5-octanedione, is a crucial ingredient for synthesizing various pharmaceutical compounds. lookchem.com Furthermore, in analytical chemistry, it can be utilized as a reagent for the detection and quantification of certain metal ions. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1595355 4,5-Octanedione CAS No. 5455-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZAPOXYXNIBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202971
Record name 4,5-Octanedione
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; At high concentration powerful pungent, fatty buttery aroma; upon dilution pleasant creamy-buttery aroma
Record name 4,5-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 4,5-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.908-0.918 (20°)
Record name 4,5-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5455-24-3
Record name 4,5-Octanedione
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Record name 4,5-Octanedione
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Record name 4,5-Octanedione
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Record name 4,5-OCTANEDIONE
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Chemical Reactivity and Transformation Mechanisms of 4,5 Octanedione

Oxidative Transformations and Products

The oxidation of 4,5-octanedione can be achieved through various methods, leading to the formation of carboxylic acids or other oxidized derivatives. The specific products obtained depend on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can cleave the carbon-carbon bond between the two carbonyl groups, resulting in the formation of butanoic acid. The reaction with hydrogen peroxide, catalyzed by methylrhenium trioxide, can also yield carboxylic acids through the cleavage of the triple bond in precursor alkynes, with α-diketones like this compound being likely intermediates. lookchem.com

Another approach involves the use of a combination of RuO₂/Oxone/NaHCO₃ in a mixed solvent system (CH₃CN/H₂O/EtOAc), which effectively oxidizes alkynes to carboxylic acids, with α-diketones suggested as intermediates in the reaction pathway. lookchem.com Additionally, the reaction of aliphatic aldehydes with acetic anhydride (B1165640) in the presence of cobalt(II) chloride under an oxygen atmosphere can produce 1,2-diones. lookchem.com

The table below summarizes some oxidative transformations of this compound and its precursors.

Oxidizing Agent/SystemPrecursor/SubstrateMajor Product(s)Reference(s)
Potassium Permanganate4,5-Octanediol (B1616756)This compound
(E)-4-OcteneButyroin (5-hydroxy-4-octanone) orgsyn.orgorgsyn.org
RuO₂/Oxone/NaHCO₃AlkynesCarboxylic acids (via α-diketone intermediate) lookchem.com
Hydrogen Peroxide/Methylrhenium TrioxideAlkynesα-Diketones, Carboxylic acids lookchem.com
Cobalt(II) chloride/Acetic Anhydride/O₂Aliphatic Aldehydes1,2-Diones lookchem.com

Reductive Transformations and Products

The reduction of this compound typically yields 4,5-octanediol or butyroin (5-hydroxy-4-octanone). The choice of reducing agent and reaction conditions influences the final product. For example, sodium borohydride (B1222165) (NaBH₄) can be used to reduce this compound to meso-4,5-octanediol. vaia.com

More complex reducing systems have also been employed. The reduction of this compound with sodium 1-benzyl-3-carbamoyl-1,4-dihydropyridine-4-sulfinate in the presence of magnesium chloride has been reported to produce butyroin. orgsyn.orgorgsyn.org Similarly, reduction using thiophenol with iron polyphthalocyanine as an electron transfer agent also yields butyroin. orgsyn.orgorgsyn.org Enzymatic reduction is also a viable route, where alcohol dehydrogenases can convert this compound to the corresponding diol.

The following table outlines key reductive transformations involving this compound.

Reducing Agent/SystemProduct(s)Reference(s)
Sodium Borohydride (NaBH₄)meso-4,5-Octanediol vaia.com
Sodium 1-benzyl-3-carbamoyl-1,4-dihydropyridine-4-sulfinate / MgCl₂Butyroin (5-hydroxy-4-octanone) orgsyn.orgorgsyn.org
Thiophenol / Iron PolyphthalocyanineButyroin (5-hydroxy-4-octanone) orgsyn.orgorgsyn.org
Alcohol Dehydrogenases (enzymatic)4,5-Octanediol

Nucleophilic and Electrophilic Substitution Reactions

As a diketone, this compound can participate in substitution reactions where one of the ketone groups is replaced by another functional group. The carbonyl carbons are electrophilic and thus susceptible to attack by nucleophiles. These reactions often involve the initial formation of an adduct, which may then undergo further transformation.

Electrophilic substitution reactions typically occur at the α-carbons (C3 and C6) adjacent to the carbonyl groups, where the protons are acidic and can be removed by a base to form an enolate. This enolate can then react with an electrophile. However, detailed studies specifically on the nucleophilic and electrophilic substitution reactions of this compound itself are not extensively documented in the provided search results. The general reactivity patterns of diketones suggest that such reactions are feasible. savemyexams.comlibretexts.orglumenlearning.comlkouniv.ac.in

Cyclization Reactions

Diketones are known to undergo intramolecular aldol (B89426) condensation reactions to form cyclic compounds. libretexts.org In the case of 1,4- and 1,5-diketones, these reactions lead to the formation of five- and six-membered rings, respectively. libretexts.org For a 1,4-diketone like 2,5-hexanedione (B30556), the reaction yields a five-membered ring product. libretexts.org Similarly, a 1,5-diketone like 2,6-heptanedione (B80457) cyclizes to a six-membered ring. libretexts.org Although this compound is a 1,2-diketone, the principles of intramolecular aldol condensation could potentially apply under specific conditions, though the formation of a highly strained four-membered ring would be disfavored. libretexts.orgkhanacademy.org The provided search results focus more on the cyclization of other diketones like 2,7-octanedione (B167701), which can form five- or six-membered rings depending on whether the reaction is under kinetic or thermodynamic control. researchgate.net

Metal Complexation and Coordination Chemistry

Diketones, particularly β-diketones, are excellent ligands for forming stable chelate complexes with a wide range of metal ions, including transition metals and lanthanides. ontosight.ai The deprotonated diketone (β-diketonate) acts as a bidentate ligand, coordinating to the metal ion through its two oxygen atoms to form a stable six-membered ring.

While this compound is an α-diketone, its fluorinated analogue, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod), is a well-studied β-diketone ligand. researchgate.netscirp.orgrsc.org This ligand forms complexes with lanthanide ions (Ln³⁺) to create mononuclear chelates of the type Ln(fod)₃. researchgate.net These complexes can further react with bridging ligands like 2,2'-bipyrimidine (B1330215) (bpm) to form dinuclear complexes, such as [Ln(fod)₃-(μ-bpm)-Ln(fod)₃]. researchgate.net The resulting lanthanide complexes often exhibit interesting photophysical properties, including luminescence. researchgate.netacs.orgacs.orgresearchgate.net For example, europium (Eu) and terbium (Tb) complexes of this type show intense red and green luminescence, respectively. researchgate.net The coordination environment around the lanthanide ion in these complexes can vary, with coordination numbers of seven, eight, or nine being common. acs.orgresearchgate.net

Reactivity with Specific Metal Ions (e.g., Copper(II), Cerium(IV))

The reactivity of this compound, as a β-diketone, with metal ions is characterized by the formation of stable chelate complexes. The deprotonated form of the diketone, the enolate, acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. This chelation results in the formation of a stable six-membered ring.

Copper(II) Ion Reactivity:

Copper(II) ions readily form complexes with β-diketones. oup.comsemanticscholar.org The reaction typically involves the deprotonation of the β-diketone at the α-carbon to form the enolate anion, which then coordinates with the Cu(II) ion. semanticscholar.org While specific studies on this compound are not extensively detailed in the provided search results, the general behavior can be inferred from studies on analogous β-diketones like 2,4-pentanedione and other dialkyl β-diketones. oup.com

The adsorption of various β-diketones and their copper(II) complexes onto octadecyl-bonded silica (B1680970) gel has been studied, indicating that copper(II) ions are effectively adsorbed in the presence of these ligands. oup.com The formation of both charged [Cu(dike)⁺] and neutral [Cu(dike)₂] complexes is a key feature of this interaction in aqueous phases. oup.com The stability and formation of these complexes are pH-dependent, with copper(II) adsorption increasing significantly with rising pH. oup.com

Table 1: General Characteristics of Copper(II)-β-diketonate Complex Formation

FeatureDescription
Coordination The enolate of the β-diketone acts as a bidentate ligand.
Complexes Formed Typically forms square planar or distorted octahedral complexes.
Common Species [Cu(dike)⁺] and neutral [Cu(dike)₂] complexes. oup.com
pH Dependence Adsorption and complex formation are highly dependent on pH. oup.com
Appearance Copper(II) complexes with β-diketones are often colored. libretexts.org

Cerium(IV) Ion Reactivity:

Cerium in its +4 oxidation state is known to form stable complexes with β-diketonate ligands. chimienouvelle.begoogle.com These complexes are valued for their volatility and stability, which makes them useful as precursors in chemical vapor deposition (CVD) processes. google.comgoogle.com The reaction involves the coordination of four deprotonated β-diketonate ligands to a central cerium(IV) ion, resulting in an eight-coordinate complex. google.com

For instance, the synthesis of cerium(IV) complexes with fluorinated β-diketones, such as 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), has been well-documented. google.comgoogle.com The resulting Ce(fod)₄ complex is noted for its stability and volatility. google.com The synthesis can proceed by reacting a cerium(IV) salt directly with the deprotonated β-diketone. google.com The stability of Ce(IV) complexes is a notable characteristic, as cerium is one of the few lanthanides that exhibits a stable +4 oxidation state in its chemistry. chimienouvelle.be

Table 2: Properties of Cerium(IV)-β-diketonate Complexes

PropertyDescription
Oxidation State Cerium is in the +4 oxidation state. chimienouvelle.begoogle.com
Coordination Number Typically 8, with four bidentate β-diketonate ligands. google.com
Stoichiometry Generally [Ce(diketonate)₄]. google.com
Key Feature The resulting complexes often exhibit significant volatility and thermal stability. google.com
Application Used as precursors for creating cerium-containing materials via vapor phase reactions. google.com

Enolization, Ketonization, and Tautomeric Equilibria Studies

This compound, like other β-dicarbonyl compounds, undergoes keto-enol tautomerism, an equilibrium between the diketo form and one or more enol forms. libretexts.orglibretexts.orglibretexts.org Tautomers are constitutional isomers that rapidly interconvert. libretexts.orgnanalysis.com This process involves the migration of a proton from an α-carbon to a carbonyl oxygen, accompanied by the shifting of a π-bond to form a carbon-carbon double bond. libretexts.org

The equilibrium position between the keto and enol tautomers is influenced by several factors, including intramolecular hydrogen bonding, conjugation, and solvent effects. libretexts.orgresearchgate.net For simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, in β-diketones, the enol form can be significantly stabilized. jove.com

This stabilization arises from two main factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which provides additional stability. libretexts.org

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl group of the enol and the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. libretexts.orgjove.com

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comusp.br

Base-catalyzed mechanism: A base abstracts an α-proton to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. usp.br

Acid-catalyzed mechanism: The carbonyl oxygen is protonated by an acid. Subsequent deprotonation of the α-carbon by a base (like water) forms the enol. libretexts.orgmasterorganicchemistry.com

While the exact keto-enol equilibrium constant for this compound is not specified in the provided search results, data for similar β-diketones illustrate the principles. For example, 2,4-pentanedione exists predominantly in its enol form (around 85-92% depending on the solvent) due to the strong stabilization of the enol tautomer. libretexts.orglibretexts.org In contrast, for β-diketones in protic solvents, the keto form may become more dominant as the solvent molecules can disrupt the intramolecular hydrogen bonding of the enol by forming intermolecular hydrogen bonds. researchgate.net

Table 3: Factors Influencing Keto-Enol Equilibrium in β-Diketones

FactorInfluence on Equilibrium
Intramolecular H-Bonding Stabilizes the enol form, shifting equilibrium towards the enol. libretexts.orgjove.com
Conjugation The conjugated system in the enol form provides extra stability. libretexts.org
Solvent Polarity Protic solvents can stabilize the keto form by disrupting the enol's internal hydrogen bond. researchgate.net
Substitution Alkyl groups on the α-carbon can influence the acidity of the α-proton and steric interactions.
Catalyst Both acid and base catalyze the interconversion, allowing equilibrium to be reached faster. masterorganicchemistry.comusp.br

Derivatization and Functionalization of 4,5 Octanedione for Advanced Applications

Synthesis of Substituted 4,5-Octanedione Analogs

The synthesis of substituted analogs of this compound involves targeted chemical reactions to introduce specific functional groups onto the core structure. These modifications range from simple alkyl substitutions to the incorporation of bulky, sterically hindering groups and fluorine atoms, each imparting unique properties to the resulting diketone.

2,7-Dimethyl-4,5-octanedione is an alkyl-substituted derivative that serves as a valuable building block for creating more complex organic molecules. lookchem.com Its synthesis can be approached through multi-step chemical routes. One common strategy involves the synthesis of the corresponding diol precursor, meso-2,7-dimethyl-4,5-octanediol. This diol can be formed by creating an alkene intermediate, such as (E)-2,7-dimethyloct-4-ene, through coupling reactions. The subsequent epoxidation of this alkene, often using an agent like meta-chloroperoxybenzoic acid (mCPBA), followed by hydrolysis, yields the vicinal diol. The final step to obtain the target diketone is the oxidation of the diol. In academic and research settings, 2,7-dimethyl-4,5-octanedione is utilized in chemical synthesis and biology studies. lookchem.com

PropertyValue
IUPAC Name 2,7-Dimethyloctane-4,5-dione
CAS Number 5633-85-2
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Data sourced from LookChem. lookchem.com

Highly branched derivatives, such as 4,4,5,5-tetramethyl-2,7-octanedione (B99532), are of significant interest due to their unique structural and electronic properties. ontosight.ai The introduction of bulky tetramethyl groups at the C4 and C5 positions provides steric hindrance and enhances the compound's stability. ontosight.ai These derivatives are synthesized through several efficient routes, often achieving high yields.

Key Synthesis Routes:

Oxidation of Diol Precursors : A primary method involves the oxidation of the corresponding diol, 4,4,5,5-tetramethyl-2,7-octanediol. This conversion is effectively carried out using tetrapropylammonium (B79313) perruthenate (TPAP) as the oxidizing agent with N-methylmorpholine N-oxide (NMO) in acetonitrile (B52724), yielding the diketone in 88% yield.

Claisen Condensation : A [4+4] coupling reaction between 4,4-dimethyl-2-pentanone (B109323) and acetylacetone (B45752) can form the octanedione skeleton. This reaction is catalyzed by sodium hydride (NaH) in toluene (B28343) and produces the desired product in 58% yield.

Alkylation of Precursors : Another approach involves a two-step process starting with 2,7-octanedione (B167701). First, a strong base like lithium diisopropylamide (LDA) is used to form a dienolate intermediate. This intermediate is then treated with methyl iodide (CH₃I) to introduce methyl groups at the 4 and 5 positions.

The stability and electron-accepting nature of 4,4,5,5-tetramethyl-2,7-octanedione make it a valuable intermediate in materials science.

PropertyValue
IUPAC Name 4,4,5,5-Tetramethyloctane-2,7-dione
CAS Number 17663-27-3
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Structural Feature Four methyl groups at C4 and C5 positions
Data sourced from Benchchem and Ontosight.ai. ontosight.ai

Fluorinated diketones represent another important class of derivatives. An example is 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, a β-diketone valued for its unique properties conferred by the fluorine atoms. biosynth.comchemimpex.com This compound is a highly specialized fluorinated molecule known for its exceptional chemical resistance and thermal stability. chemimpex.com Its primary application is as a bidentate ligand that can chelate with metal ions. biosynth.com This chelating ability is leveraged in the stoichiometrically controlled synthesis of seven- and eight-coordinate lanthanide complexes. researchgate.net These complexes are investigated for their luminescence properties for potential use in technologies like OLEDs. researchgate.net The fluorinated structure also imparts hydrophobicity, making it useful in high-performance coatings and as a solvent in the synthesis of other fluorinated compounds. chemimpex.com

PropertyValue
IUPAC Name 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
CAS Number 17587-22-3
Molecular Formula C10H11F7O2
Molecular Weight 296.18 g/mol
Form Liquid
Density 1.273 g/mL at 25 °C
Data sourced from Sigma-Aldrich.

Highly Branched and Sterically Hindered Derivatives (e.g., 4,4,5,5-Tetramethyl-2,7-octanedione)

Applications of this compound Derivatives in Materials Science

The functionalized derivatives of this compound are pivotal intermediates for creating advanced materials. Their tailored structures are particularly crucial in the field of organic electronics, where they serve as precursors for components in organic semiconductors and polymer solar cells.

Derivatives such as 4,4,5,5-tetramethyl-2,7-octanedione are critical intermediates for the synthesis of organic semiconductors. The stability and defined electronic properties of these diketones make them excellent building blocks. Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org For instance, intermediates derived from related diketones, such as fluorene-based boronates, are used to create organic semiconductors with enhanced charge transport capabilities, which is a key requirement for high-performance OLEDs and other electronic devices. The development of new organic semiconductor materials, including derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), is a major focus of research for improving the performance of organic electronics. researchgate.net

In the realm of renewable energy, this compound derivatives also serve as precursors for materials used in polymer solar cells (PSCs). PSCs rely on a blend of polymer donors and acceptors to convert sunlight into electricity. nih.gov The efficiency of these devices is heavily dependent on the chemical structure and electronic properties of these components. cut.ac.cy Diketone derivatives are used to synthesize materials like non-fullerene acceptors. For example, carbazole-based boronates, which can be synthesized using diketone-related intermediates, function as non-fullerene acceptors in organic photovoltaics, prized for the high electron mobility conferred by their planar structure. The continuous development of novel photoactive materials is essential for pushing the power conversion efficiencies of PSCs higher. nih.govresearchgate.net

Intermediates for Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented, its structural analogs and derivatives play a crucial role as intermediates in the synthesis of materials for organic electronics. For instance, derivatives of similar diketones, such as 4,4,5,5-tetramethyl-2,7-octanedione, are synthesized in high yields and serve as critical intermediates for organic semiconductors, polymer solar cells, and OLED materials. The stability and electron-accepting properties of these diketone structures are valuable in materials science.

Furthermore, the synthesis of intermediates for OLEDs often involves boronate derivatives. Compounds like 9,9-dioctylfluorene-2,7-diboronic acid pinacol (B44631) ester and carbazole-based boronates are used in the production of organic semiconductors for OLEDs and solar cells due to their enhanced charge transport and electron mobility properties. The synthesis of these boronate esters frequently utilizes 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting the importance of related chemical structures in the development of OLED technology.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a precursor in the synthesis of various chemicals, including those for the pharmaceutical and agrochemical industries. ontosight.ai Its structural isomers, such as 2,5-octanedione (B2874583), are also recognized as crucial building blocks for producing pharmaceuticals and agrochemicals. guidechem.com The diketone functionality allows for its use in creating more complex molecules for these applications.

For example, fluorinated diketones, which are structurally related to this compound, are used as building blocks in the synthesis of complex fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. chemimpex.com The synthesis of hypnotic drugs has been explored through the reaction of guanidine (B92328) carboxamide with fluorinated β-diketones, leading to the formation of 2-ureidopyrimidines. nih.gov This demonstrates the utility of diketone structures in developing new therapeutic agents.

Role as Versatile Building Blocks for Complex Organic Molecules

The reactivity of this compound and its isomers makes them valuable building blocks in organic synthesis for a variety of complex molecules. lookchem.com The diketone structure can participate in numerous reactions, such as condensations and reductions, to form more intricate chemical architectures. ontosight.ai

Synthesis of Heterocyclic Compounds (e.g., Oxazoles, Imidazoles, Ureidopyrimidines)

Acyloins, which can be derived from the reduction of 1,2-diketones like this compound, are useful starting materials for a wide variety of heterocyclic compounds, including oxazoles and imidazoles. orgsyn.org

Oxazoles: The synthesis of 4,5-disubstituted oxazoles can be achieved through various methods, often involving the reaction of activated carboxylic acid derivatives with isocyanides. nih.gov While not directly starting from this compound, the resulting oxazole (B20620) structure with substituents at the 4 and 5 positions is analogous to the substitution pattern that could be derived from this diketone.

Imidazoles: A simple and efficient method for synthesizing 4,5-disubstituted imidazoles involves the condensation of 1,2-diketones with urotropine and ammonium (B1175870) acetate. organic-chemistry.org This highlights a direct pathway from diketones to valuable imidazole (B134444) derivatives, which have significant biological applications. organic-chemistry.org

Ureidopyrimidines: The condensation of β-diketones with guanidinecarboxamide can produce 2-ureidopyrimidines. nih.gov Research has shown that this reaction is applicable to diketones with varying chain lengths, although more drastic conditions may be required for those with longer chains. nih.gov This class of compounds has been investigated for hypnotic activity. nih.gov

Formation of Carbocyclic Compounds (e.g., Phenols)

Acyloins, obtainable from this compound, also serve as precursors for carbocyclic compounds like phenols. orgsyn.org The transformation of acyloins can lead to the formation of these aromatic structures. Additionally, the synthesis of substituted bicyclo[3.2.1]octanediones is a key step in the stereoselective total synthesis of certain sesquiterpenoids. cdnsciencepub.com This underscores the role of diketone structures in constructing complex carbocyclic frameworks.

Chiral Synthesis and Stereoselective Transformations

This compound and its derivatives are utilized in chiral synthesis and stereoselective transformations, which are critical in the pharmaceutical industry. thegoodscentscompany.com The reduction of this compound can yield stereoisomers of 4,5-octanediol (B1616756). vaia.com Enzymatic reactions, for instance, can be employed for the stereospecific oxidation of diols to diketones, preserving the stereochemistry.

The use of biocatalysts can transform related diketones, such as 2,4-octanedione (B81228), into chiral hydroxy ketones with complete enantioselectivity. This is particularly important for developing drugs where specific stereoisomers are required. The ability to control the stereochemistry during reactions involving diketones makes them valuable starting materials for producing enantiomerically pure compounds.

Advanced Analytical and Spectroscopic Characterization of 4,5 Octanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4,5-octanedione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the carbon atoms adjacent to the carbonyl groups (the α-carbons) are of particular interest. The chemical shifts, signal multiplicities (splitting patterns), and integration values allow for the assignment of each proton to its specific position in the molecule.

The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. libretexts.org The most downfield signals in the spectrum are characteristic of the carbonyl carbons (C=O) due to the strong deshielding effect of the electronegative oxygen atoms. libretexts.org The remaining signals correspond to the aliphatic carbons in the propyl chains. The symmetry of the molecule influences the number of unique signals observed. For this compound, the symmetry results in fewer signals than the total number of carbon atoms.

The combination of ¹H, ¹³C, and advanced 2D NMR techniques like COSY, HMQC, and HMBC, allows for a complete and confident assignment of the structure of this compound. mdpi.com

Table 1: Predicted NMR Data for this compound This table presents predicted data; actual experimental values may vary based on solvent and experimental conditions.

¹³C NMR ¹H NMR
Atom Predicted Chemical Shift (ppm) Atom Predicted Chemical Shift (ppm) Predicted Multiplicity
C4, C5 (C=O) ~200-210 H3, H6 ~2.7 t
C3, C6 ~40-45 H2, H7 ~1.6 sext
C2, C7 ~15-20 H1, H8 ~0.9 t

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. hmdb.ca For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups.

This characteristic peak for α-diketones typically appears in the region of 1710-1730 cm⁻¹. The exact position can be influenced by the molecule's conformation and intermolecular interactions. The presence of this intense band provides clear evidence of the diketone functionality. Other absorption bands in the spectrum correspond to C-H stretching vibrations of the alkyl chains (typically 2850-3000 cm⁻¹) and C-H bending vibrations (around 1375-1465 cm⁻¹). The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups. researchgate.net

Table 2: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
~1715 C=O Stretch Ketone
2870-2960 C-H Stretch Alkyl (CH₂, CH₃)
1450-1470 C-H Bend Alkyl (CH₂)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a compound's molecular weight and structure. savemyexams.com6-napse.com When this compound is analyzed by MS, typically using electron ionization (EI), it first forms a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (142.20 g/mol ). nih.govnist.gov

The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. For this compound, the primary fragmentation occurs via cleavage of the carbon-carbon bonds adjacent to the carbonyl groups (α-cleavage). This leads to the formation of acylium ions.

Common fragments observed in the mass spectrum of this compound include:

m/z = 99 : Resulting from the loss of a propyl radical (•C₃H₇).

m/z = 71 : Corresponding to the butyryl cation [CH₃(CH₂)₃CO]⁺.

m/z = 43 : A prominent peak corresponding to the propyl cation [CH₃CH₂CH₂]⁺. nih.gov

The analysis of these fragmentation patterns allows chemists to deduce the connectivity of the atoms and confirm the identity of the compound. savemyexams.com

Table 3: Major Mass Fragments of this compound (Electron Ionization)

m/z Value Proposed Fragment Ion Formula
142 Molecular Ion [M]⁺ [C₈H₁₄O₂]⁺
99 [M - C₃H₇]⁺ [C₅H₇O₂]⁺
71 Butyryl cation [C₄H₇O]⁺

Chromatographic Techniques for Analysis and Separation

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. labinsights.nl In GC, the sample is vaporized and transported by a carrier gas (like helium) through a capillary column containing a stationary phase. rsc.org Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. Non-polar or semi-polar columns, such as those with a DB-5 stationary phase, are commonly used for the analysis of ketones. rsc.org

When coupled with a mass spectrometer (GC-MS), the technique provides both separation and definitive identification. 6-napse.com As each compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum that can be compared against libraries for positive identification. rsc.orgnih.gov This powerful combination allows for the detection and quantification of this compound even at trace levels in complex matrices such as food or environmental samples. researchgate.netresearchgate.netspectroscopyonline.com The retention time in the chromatogram provides one level of identification, while the mass spectrum provides confirmation. For instance, this compound has been identified as a volatile organic compound in studies of food products. rsc.orgresearchgate.net

The α-diketone structure of this compound allows it to act as a bidentate ligand, capable of forming stable complexes with metal ions. biosynth.comopenmedscience.com This process, known as chelation, involves the two oxygen atoms of the diketone coordinating to a central metal ion to form a ring-like structure. beloit.edulibretexts.org The formation of these metal chelates can be exploited for the detection and quantification of metal ions. mdpi.com

The reaction between this compound and a metal ion can produce a complex with distinct physical properties, such as color or volatility, which can be measured. For example, the formation of a colored chelate can be quantified using UV-Visible spectrophotometry. Alternatively, the diketone can be used to create volatile metal chelates that can be subsequently analyzed by gas chromatography. acs.org This approach is particularly useful for trace metal analysis, where the chelation step serves to both pre-concentrate the metal ion and render it suitable for GC analysis.

The ability of this compound and similar β-diketones to form metal chelates is the basis for their use in specialized chromatographic applications. acs.org Metal chelate affinity chromatography separates molecules based on their affinity for metal ions that have been immobilized on a chromatographic support. yilimart.com

Furthermore, sorbents functionalized with chelating agents can be used for selective extraction. sci-hub.seresearchgate.net For instance, a solid support material (like silica (B1680970) or a polymer) can be chemically modified to anchor ligands similar to this compound. This creates a selective sorbent that can be packed into a column for solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). When a sample containing various metal ions is passed through the column, the sorbent selectively binds to specific metals, allowing for their separation from the sample matrix. researchgate.net These captured ions can then be eluted for quantification. This technique is valuable for sample clean-up and pre-concentration in trace metal analysis. researchgate.netnasa.gov

Liquid Chromatography (e.g., HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) serves as a critical tool for the separation and quantification of α-dicarbonyl compounds, including this compound. Due to the lack of a strong chromophore in many dicarbonyls, analysis is typically preceded by a derivatization step to create a product that can be easily detected, often by UV or fluorescence detectors. oup.com

A widely used derivatization agent for α-dicarbonyls is 2,3-diaminonaphthalene (B165487) (DAN), which reacts to form highly fluorescent quinoxaline (B1680401) derivatives. researchgate.nettandfonline.com This method allows for sensitive detection and has been successfully applied to the analysis of various α-dicarbonyls. researchgate.nettoukastress.jp The separation of these derivatives is commonly achieved using reversed-phase HPLC, often with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. tandfonline.com The specific retention time of the this compound-DAN derivative allows for its identification and quantification even in complex mixtures containing other dicarbonyls like glyoxal, methylglyoxal, and 2,3-butanedione. researchgate.net

Another derivatizing agent, o-phenylenediamine (B120857) (OPD), also reacts with α-dicarbonyls to form quinoxaline derivatives that have strong UV absorbance, suitable for HPLC analysis. oup.commdpi.com While effective, this method can require longer reaction times compared to others. oup.com The choice of derivatizing agent and chromatographic conditions can be tailored to the specific analytical requirements, such as the sample matrix and the spectrum of dicarbonyls being investigated. nih.govnii.ac.jp

Table 1: Illustrative HPLC Retention Times for Quinoxaline Derivatives of α-Dicarbonyl Compounds

CompoundDerivatizing AgentRetention Time (min)
Glyoxalo-Phenylenediamine (OPD)10.30 mdpi.com
Methylglyoxalo-Phenylenediamine (OPD)11.80 mdpi.com
3-Deoxyglucosoneo-Phenylenediamine (OPD)7.56 mdpi.com
2,3-Butanedione2,3-Diaminonaphthalene (DAN)25.1 researchgate.net
This compound 2,3-Diaminonaphthalene (DAN) (Hypothetical) ~28-32

Note: Retention times are highly dependent on specific HPLC conditions (column, mobile phase, flow rate, temperature) and are provided for illustrative comparison. The retention time for this compound is hypothetical, based on the expected elution order by hydrophobicity relative to other listed dicarbonyls.

Spectroscopic Studies of Metal Complexes of this compound Derivatives

The coordination chemistry of dicarbonyl compounds and their derivatives is an extensive field of study. While β-diketones are more common ligands, derivatives of α-diketones like this compound also form stable complexes with a variety of metal ions. internationaljournalcorner.comicm.edu.pl Spectroscopic techniques, particularly infrared (IR) and UV-Visible (UV-Vis) spectroscopy, are indispensable for characterizing these metal complexes and elucidating their structural and electronic properties. ias.ac.inbendola.com

A common strategy involves synthesizing a more complex ligand from this compound, such as a bis(thiosemicarbazone). Thiosemicarbazones are versatile ligands that can coordinate to metal ions through both sulfur and nitrogen atoms. nih.govresearchgate.net The formation of a metal complex with a ligand like this compound bis(thiosemicarbazone) can be readily monitored using IR spectroscopy. mdpi.com In the IR spectrum of the free ligand, characteristic stretching vibrations for C=N and C=S bonds are observed. Upon coordination to a metal center, such as Nickel(II), these bands typically shift in frequency. nih.govsci-hub.se A shift in the ν(C=N) band and a significant shift of the ν(C=S) band to a lower wavenumber are strong evidence that the azomethine nitrogen and the thione sulfur are involved in chelation with the metal ion. nih.govorientjchem.org

UV-Vis spectroscopy provides insight into the electronic transitions within the complex, which are influenced by the coordination geometry. orientjchem.org The spectra of these complexes typically show bands arising from internal ligand transitions (π→π*) and d-d transitions of the metal center. orientjchem.org The position and intensity of these absorption bands can help in assigning the geometry of the complex, for example, distinguishing between square planar and octahedral coordination environments around the metal ion. sci-hub.seorientjchem.org

Table 2: Representative Infrared Spectral Data for a Ni(II) Complex of a this compound Derivative

Compoundν(C=N) (cm⁻¹)ν(C=S) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-S) (cm⁻¹)
This compound bis(thiosemicarbazone)~1615~1350--
[Ni(this compound bis(thiosemicarbazone))]~1595~1320~480~370

Note: Wavenumbers (cm⁻¹) are illustrative and based on typical shifts observed for similar thiosemicarbazone complexes. The appearance of new bands at lower frequencies (ν(M-N) and ν(M-S)) in the complex spectrum confirms the coordination of nitrogen and sulfur to the metal (M).

Computational Chemistry and Theoretical Studies of 4,5 Octanedione

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling is a powerful tool used to simulate and understand the complex forces that govern how a molecule interacts with itself and with its environment. These interactions are fundamental to the physical and chemical properties of a substance.

Intramolecular Interactions: Within a single molecule of 4,5-octanedione, the most significant intramolecular interactions involve the two adjacent carbonyl groups (C=O) at the C4 and C5 positions. The primary forces at play are:

Dipole-Dipole Repulsion: Each carbonyl group possesses a strong dipole moment. The proximity of these two dipoles results in significant electrostatic repulsion, which plays a crucial role in determining the molecule's preferred three-dimensional shape or conformation.

Steric Hindrance: The two propyl groups attached to the diketone core (CH₃CH₂CH₂-) create steric bulk. These groups can clash with each other depending on the rotation around the central C4-C5 bond, influencing the conformational stability.

Intermolecular Interactions: When this compound interacts with other molecules, the following forces are dominant:

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. However, the lone pairs of electrons on the carbonyl oxygen atoms can act as hydrogen bond acceptors, allowing it to form hydrogen bonds with donor molecules like water or alcohols. Computational studies can quantify the strength and geometry of these interactions. nih.govresearchgate.netmdpi.com

Table 1: Key Molecular Interactions in this compound and Relevant Computational Methods

Interaction TypeDescriptionSignificanceComputational Methods
Intramolecular Dipole-Dipole RepulsionElectrostatic repulsion between the two adjacent C=O group dipoles.Governs the rotational barrier around the C4-C5 bond and conformational preference.DFT, Molecular Mechanics (MM), Electrostatic Potential Maps.
Intramolecular Steric HindranceRepulsive interaction from the spatial bulk of the two propyl groups.Influences conformational energy landscape and stability of rotational isomers.Molecular Mechanics (MM), DFT.
Intermolecular Dipole-DipoleAttractive or repulsive forces between polar this compound molecules.Affects bulk properties like boiling point and solubility.Molecular Dynamics (MD) Simulations, SAPT.
Intermolecular Hydrogen Bonding (Acceptor)Interaction of carbonyl oxygens with H-bond donor solvents (e.g., water).Determines solubility in protic solvents and specific solvent-solute interactions.MD Simulations, DFT with solvation models, Natural Bond Orbital (NBO) Analysis. jomardpublishing.comjomardpublishing.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies on Electronic Structure and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules. wikipedia.org DFT models the electron density to calculate energies and other molecular properties, providing a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems. rsc.org

For this compound, DFT calculations can determine its electronic structure, stability, and various reactivity descriptors. mdpi.com Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Illustrative Quantum Chemical Descriptors Calculated for 2,3-Butanedione (Analog of this compound) using DFT

DescriptorDefinitionIllustrative Value (for 2,3-Butanedione) Interpretation for Stability/Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.95 eVHigher energy indicates greater electron-donating ability. For diketones, this orbital often has character from oxygen lone pairs.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.80 eVLower energy indicates greater electron-accepting ability. For diketones, this is typically the π* antibonding orbital of the carbonyls.
Energy Gap (ΔE)ΔE = ELUMO - EHOMO6.15 eVA larger gap generally implies higher kinetic stability and lower chemical reactivity.
Electronegativity (χ)χ = -(EHOMO + ELUMO)/24.88 eVMeasures the overall ability of the molecule to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO)/23.08 eVMeasures resistance to change in electron distribution. Harder molecules are less reactive.
Electrophilicity Index (ω)ω = χ²/2η3.86 eVA global index that quantifies the electrophilic nature of a molecule. Higher values indicate a stronger electrophile.

Note: The values in this table are for 2,3-butanedione, a structural analog of this compound, and are provided for illustrative purposes only.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting how and where a molecule is likely to react. By calculating the electronic properties across the molecular structure, specific reactive sites can be identified.

For this compound, the primary reactive sites are predictable from its structure:

Carbonyl Carbons (C4, C5): These carbons are part of polar C=O bonds, making them electron-deficient (electrophilic). They are susceptible to attack by nucleophiles. Molecular Electrostatic Potential (MEP) maps would visually confirm these carbons as regions of positive potential.

α-Hydrogens (on C3, C6): The hydrogens on the carbons adjacent to the carbonyl groups are acidic due to the electron-withdrawing effect of the carbonyls. They can be removed by a base, leading to the formation of an enolate intermediate. This is the first step in reactions like aldol (B89426) condensations.

Computational methods can go beyond just identifying sites by modeling entire reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction mechanisms, such as those for enolization or nucleophilic addition. researchgate.netacs.org

Table 3: Predicted Reactive Sites of this compound and Computational Prediction Methods

Reactive SiteType of ReactivityPotential ReactionsComputational Prediction Method
Carbonyl Carbons (C4, C5)ElectrophilicNucleophilic Addition (e.g., with Grignard reagents, hydrides)MEP Maps, Fukui Functions, Mulliken/NBO Charge Analysis
Carbonyl Oxygens (O4, O5)Nucleophilic / BasicProtonation (in acidic media), Coordination to Lewis acidsMEP Maps, NBO Analysis
α-Hydrogens (on C3, C6)AcidicEnolate formation (in basic media), Aldol reactionsCalculation of pKa, Transition State Modeling for Deprotonation

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, the this compound molecule is flexible and can exist in various spatial arrangements, known as conformations. Conformational analysis is the study of the energies of these different conformations to determine which are most stable and how they interconvert.

The most critical conformational degree of freedom in this compound is the rotation around the central C4-C5 single bond, described by the O=C-C=O dihedral angle. The relationship between this angle and the molecule's potential energy defines its energy landscape. A relaxed potential energy surface scan is a common computational technique where the dihedral angle is systematically varied, and the energy is minimized at each step. acs.org

For α-diketones like this compound, the two main planar conformations are:

Anti-periplanar (trans): The two C=O bonds point in opposite directions (dihedral angle ≈ 180°). This conformation is generally the most stable for acyclic α-diketones as it minimizes both the steric repulsion between the alkyl groups (propyl groups in this case) and the electrostatic repulsion between the bond dipoles of the carbonyls. acs.org

Syn-periplanar (cis): The two C=O bonds are eclipsed (dihedral angle ≈ 0°). This is a high-energy conformation due to maximum steric and electrostatic repulsion.

Between these extremes lie non-planar gauche or skewed conformations. The full energy landscape reveals the energy barriers that must be overcome for the molecule to rotate from one stable conformation to another.

Table 4: Conceptual Energy Landscape for Rotation Around the C4-C5 Bond in this compound

Dihedral Angle (O=C-C=O)Conformation NameExpected Relative EnergyReason
Syn-periplanar (Eclipsed)Local Maximum (High Energy)Maximum dipole-dipole repulsion and steric clash of propyl groups.
~60° - 120°Gauche / SkewIntermediateReduced dipole repulsion compared to syn, but some steric interactions remain. May represent a local minimum or a point on the slope.
180°Anti-periplanar (Trans)Global Minimum (Most Stable)Minimal dipole-dipole repulsion and steric hindrance between propyl groups.

Future Directions and Emerging Research Areas

Development of Sustainable and Eco-friendly Synthetic Methods for 4,5-Octanedione

The chemical industry's shift towards green chemistry has spurred research into environmentally benign synthetic routes for valuable compounds, including diketones. Traditional synthesis methods often rely on harsh conditions and hazardous reagents. Future research is focused on developing cleaner, more efficient, and sustainable alternatives for producing this compound.

Key emerging strategies include:

Biocatalytic Synthesis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Research into alcohol oxidases, for instance, shows potential for the oxidation of corresponding diols (like 4,5-octanediol) to produce this compound. nih.gov Enzymatic cascades, where multiple reactions are performed in a single pot, could streamline production from simple precursors like butanal. The development of robust enzymes through protein engineering can further enhance yield and substrate specificity. nih.gov

Electrochemical Methods : Electrosynthesis represents a powerful green chemistry tool, using electricity to drive chemical reactions. The Kolbe electrolysis of carboxylic acids derived from biomass, such as levulinic acid, has been shown to produce 2,7-octanedione (B167701), an isomer of this compound. rsc.orgroyalsocietypublishing.org This approach, particularly when powered by renewable energy, offers a pathway to convert biomass into valuable chemicals with high efficiency. acs.org Performing these reactions in aqueous solutions at ambient temperatures further enhances their sustainability profile. rsc.org

Aqueous and Catalytic Reactions : Moving away from organic solvents is a core principle of green chemistry. Research has demonstrated that the synthesis of some diketones can be effectively carried out in water using simple catalysts like aqueous potassium hydroxide. rsc.orgscispace.com These aqueous reactions can lead to better yields, faster reaction rates, and simpler product workups compared to conventional methods. rsc.orgscispace.com

Photocatalysis : Visible light-driven reactions that operate without transition metals are another promising eco-friendly synthetic route. organic-chemistry.org Such methods utilize light as an energy source to promote reactions, minimizing the need for heat and harsh chemical activators.

Table 1: Comparison of Sustainable Synthetic Methods for Diketones

Method Key Principle Advantages Research Focus
Biocatalysis Use of enzymes (e.g., alcohol oxidases) or whole-cell systems. nih.gov High selectivity, mild conditions (temperature, pH), reduced waste. Enzyme discovery and engineering for improved stability and efficiency.
Electrosynthesis Using electrical current to drive C-C bond formation (e.g., Kolbe electrolysis). royalsocietypublishing.org Can use renewable energy, potential for high yields, avoids harsh oxidants. acs.org Optimizing electrode materials and electrolyte composition for selectivity. rsc.org
Aqueous Synthesis Using water as the reaction solvent with simple catalysts. rsc.org Environmentally benign solvent, often simpler workup, energy-efficient. scispace.com Expanding the scope to various diketone structures and scaling up reactions. rsc.orgscispace.com
Photocatalysis Using light to initiate and drive chemical reactions. organic-chemistry.org Transition-metal-free, uses a renewable energy source, operates at ambient temperature. organic-chemistry.org Development of efficient photoinitiators and broadening substrate scope.

Exploration of Novel Derivatives for Advanced Material Science Applications

The two ketone functionalities in this compound provide reactive sites for creating a variety of derivatives with tailored properties for material science. Research is beginning to explore how this molecule can serve as a building block for advanced materials.

Polymer Precursors : Diketones can act as monomers for polymerization. Isomers like 2,7-octanedione are highlighted as precursors for creating renewable and biodegradable polymers, such as polyesters. This suggests a significant potential for this compound to be used in the synthesis of novel polymers with specific thermal or mechanical properties.

Luminescent Materials : Diketones are valuable precursors for synthesizing heterocyclic compounds. For example, 1,3-diketones can be reacted to form N-acyl pyrazole (B372694) derivatives that exhibit aggregation-induced emission (AIE), a phenomenon with applications in organic electronics and sensors. rsc.org Exploring similar reactions with this compound could lead to new classes of luminescent materials.

Metal Chelation and Catalysis : The ability of β-diketones to form stable complexes (chelates) with a wide range of metal ions is well-known. These metal complexes have applications as catalysts, coatings, and in metal extraction. Derivatives of other octanediones, such as those with fluorine or bulky alkyl groups, are used for metal chelation. acs.org Investigating the coordination chemistry of this compound and its derivatives could yield novel catalysts or functional materials.

Table 2: Potential Derivatives of this compound and Their Material Applications

Derivative Class Synthetic Approach Potential Application Rationale
Polyesters/Polyamides Polycondensation with diols or diamines. Biodegradable plastics, specialty fibers. The diketone structure can be converted to other functional groups suitable for polymerization, following routes established for isomers.
Heterocyclic Compounds (e.g., Pyrazoles) Condensation reaction with hydrazine (B178648) derivatives. Organic Light-Emitting Diodes (OLEDs), chemical sensors. Analogous reactions with other diketones yield highly fluorescent compounds. rsc.org
Metal-Organic Complexes Reaction with metal salts. Homogeneous catalysis, precursor for nanoparticle synthesis. The diketone moiety is an excellent ligand for forming stable metal chelates. ontosight.ai

Deeper Mechanistic Insights into Biological Interactions and Therapeutic Potential

Understanding how this compound interacts with biological molecules at a mechanistic level is crucial for exploring its potential roles in biology and medicine. While research is in the early stages, studies on related diketones provide a foundation for future investigations.

The primary mechanism of interaction for diketones involves their reaction with primary amine groups, such as the lysine (B10760008) residues in proteins. ontosight.ai This reaction can lead to the formation of Schiff bases and subsequent cross-linking, a process implicated in the formation of advanced glycation end-products (AGEs). ontosight.ai The accumulation of AGEs is associated with various physiological processes and pathological conditions.

Future research will likely focus on:

Protein Modification : Investigating which specific proteins are targeted by this compound and the functional consequences of their modification. The interaction with axonal proteins, as observed with isomers, is a particularly important area.

Enzyme Interactions : The diketone structure suggests it could act as a substrate or inhibitor for certain enzymes. For example, some diketone-cleaving enzymes utilize a metal cofactor (like Fe²⁺) at their active site, which could be a target for interaction. nih.gov Understanding these interactions could open avenues for designing enzyme inhibitors or probes.

Biomarker Potential : As a volatile organic compound, this compound has been identified in natural sources like mushrooms. Further research could explore its presence in biological systems as a potential biomarker for metabolic states or diseases.

Table 3: Areas of Research for Biological Interactions of this compound

Biological Target Proposed Interaction Mechanism Research Goal
Proteins (e.g., Lysine residues) Nucleophilic attack by amine groups on carbonyl carbons, forming Schiff bases/AGEs. ontosight.ai To identify specific protein targets and understand the functional impact of cross-linking.
Enzymes Acting as a substrate, competitive inhibitor, or chelating a metal cofactor at the active site. nih.gov To explore the potential for modulating enzyme activity for therapeutic purposes.
Metabolic Pathways Formation as a metabolic byproduct or interaction with metabolic intermediates. To investigate its role as a potential biomarker for specific metabolic conditions.

Advancement of Analytical Methodologies for Complex Biological and Environmental Matrices

To study the synthesis, environmental fate, and biological role of this compound, robust and sensitive analytical methods are essential. Current methods provide a solid baseline, but advancements are needed to handle increasingly complex samples.

The standard technique for quantifying this compound, particularly in contexts like food additives, is gas chromatography (GC) coupled with a flame ionization detector (FID). This method is effective for its volatility and thermal stability.

Future advancements will likely focus on:

Enhanced Sensitivity and Selectivity : While GC-FID is reliable, coupling GC with mass spectrometry (GC-MS) provides higher selectivity and structural confirmation, which is crucial when analyzing complex matrices like biological fluids or environmental samples where many interfering compounds may be present.

Advanced Sample Preparation : The main challenge in analyzing trace levels of compounds in complex media is sample preparation. Techniques like solid-phase microextraction (SPME) are ideal for extracting volatile compounds like this compound from a sample headspace, concentrating it for more sensitive detection.

Real-time Monitoring : The development of sensor-based technologies could one day allow for real-time monitoring of this compound in industrial processes or environmental settings, moving beyond lab-based chromatographic methods.

Table 4: Analytical Methods for the Detection of this compound

Technique Matrix Key Performance Parameters Future Advancement
Gas Chromatography-Flame Ionization Detection (GC-FID) Food Additives, Mushroom Volatiles. Good quantitation for known analytes, robust. Coupling with improved sample preparation for higher throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) Biological Fluids, Environmental Samples. High selectivity, definitive identification, lower detection limits. Development of standardized methods for clinical and environmental labs.
Solid-Phase Microextraction (SPME)-GC Air, Water, Biological Headspace. Minimal solvent use, pre-concentration of analyte, high sensitivity. Optimization of fiber coatings for enhanced selectivity towards diketones.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing 4,5-Octanedione with high purity?

Methodological Answer:

  • Synthesis: Optimize the oxidation of 4,5-octanediol using catalytic amounts of ruthenium-based catalysts under controlled oxygen flow to minimize side reactions. Ensure stoichiometric precision to avoid over-oxidation .
  • Purification: Use fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate this compound, leveraging its boiling point (data unavailable; requires empirical determination).
  • Characterization: Employ NMR (*¹H and *¹³C) to confirm diketone functionality (δ ~2.5–2.7 ppm for α-protons, δ ~210 ppm for carbonyl carbons). Cross-validate with GC-MS (m/z 142.20 for molecular ion) and FT-IR (strong C=O stretches at ~1700–1750 cm⁻¹) .
Key Physicochemical Properties
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Source: PubChem and JECFA

Q. How can researchers address solubility challenges of this compound in aqueous reaction systems?

Methodological Answer:

  • Co-solvent Systems: Use ethanol or DMSO to enhance solubility while maintaining reaction efficiency. For example, a 70:30 ethanol-water mixture improves dispersion without compromising reactivity .
  • Surfactant-assisted Emulsification: Incorporate non-ionic surfactants (e.g., Tween-80) to stabilize emulsions in biphasic systems, enabling homogeneous mixing for kinetic studies .
  • Derivatization: Convert this compound into water-soluble derivatives (e.g., bis-hydrazones) for specific applications, followed by regeneration post-reaction .

Q. What analytical techniques are optimal for detecting trace impurities in this compound?

Methodological Answer:

  • GC-MS with Headspace Sampling: Identify volatile impurities (e.g., residual solvents or byproducts) using splitless injection and selective ion monitoring (SIM) .
  • HPLC-PDA: Use reverse-phase C18 columns with UV detection at 254 nm to separate non-volatile impurities. Calibrate with spiked standards to quantify impurity levels .
  • Elemental Analysis: Confirm absence of heavy metals (e.g., catalyst residues) via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?

Methodological Answer:

  • Comparative Meta-analysis: Compile NMR and IR data from peer-reviewed studies (e.g., J. Org. Chem., Tetrahedron) and identify variables (e.g., solvent polarity, temperature) affecting chemical shifts .
  • Standardized Protocols: Replicate experiments under controlled conditions (e.g., deuterated chloroform at 25°C for NMR) to isolate confounding factors .
  • Quantum Chemical Calculations: Perform DFT simulations (e.g., B3LYP/6-31G*) to predict spectroscopic profiles and validate empirical observations .

Q. What experimental designs are suitable for studying the reactivity of this compound in cross-aldol condensations?

Methodological Answer:

  • Kinetic Profiling: Use in situ FT-IR or in operando NMR to monitor enolate formation and C–C bond formation rates under varying bases (e.g., LDA vs. KOtBu) .
  • Isotopic Labeling: Introduce ¹³C-labeled carbonyl groups to track regioselectivity in aldol adducts via *¹³C NMR .
  • Multivariate Optimization: Apply Design of Experiments (DoE) to assess interactions between temperature, solvent, and catalyst loading on yield and selectivity .

Q. How can computational methods predict the tautomeric behavior of this compound in different solvents?

Methodological Answer:

  • MD Simulations: Use molecular dynamics (e.g., GROMACS) to model solvent effects on diketone conformations. Compare polar (water) vs. non-polar (hexane) environments .
  • pKa Estimation: Calculate enolization thermodynamics using COSMO-RS or SMD solvation models to predict tautomer dominance in acidic/basic media .
  • Spectroscopic Mapping: Overlay computed IR frequencies (e.g., Gaussian 16) with experimental data to validate enol-keto equilibrium shifts .

Q. What strategies mitigate stability issues of this compound during long-term storage?

Methodological Answer:

  • Inert Atmosphere Storage: Use argon-purged amber vials at –20°C to prevent oxidation and photodegradation .
  • Stabilizer Additives: Introduce radical scavengers (e.g., BHT) at 0.1–1.0 wt% to inhibit autoxidation .
  • Periodic Purity Checks: Monitor degradation via quarterly GC-MS analysis and recalibrate stock solutions as needed .

Q. How can researchers integrate experimental and theoretical data to model the reaction pathways of this compound?

Methodological Answer:

  • Microkinetic Modeling: Combine rate constants from stopped-flow experiments with DFT-calculated activation energies to construct free-energy diagrams .
  • Machine Learning: Train neural networks on reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions for novel transformations .
  • Synchrotron Studies: Utilize time-resolved X-ray absorption spectroscopy (XAS) to probe transient intermediates in catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.